molecular formula C9H6F2O B2791893 1-Ethynyl-3,5-difluoro-2-methoxybenzene CAS No. 1174572-32-7

1-Ethynyl-3,5-difluoro-2-methoxybenzene

Cat. No.: B2791893
CAS No.: 1174572-32-7
M. Wt: 168.143
InChI Key: PNEYEGUPSKUWFJ-UHFFFAOYSA-N
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Description

Significance of Aryl Fluorination and Ethynyl (B1212043) Functionality in Organic Chemistry

The incorporation of fluorine atoms into aromatic rings, known as aryl fluorination, is a widely employed strategy in medicinal chemistry and materials science. The high electronegativity and small size of fluorine can alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine substitution can also modulate the electronic nature of the aromatic ring, influencing its reactivity in various chemical transformations.

The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis. Its linear geometry and the presence of reactive π-bonds allow it to participate in a wide array of reactions, including cycloadditions, cross-coupling reactions (such as the Sonogashira coupling), and polymerization. The terminal alkyne proton is also weakly acidic, enabling the formation of metal acetylides, which are potent nucleophiles for carbon-carbon bond formation. This reactivity makes ethynyl-containing compounds valuable building blocks for the construction of complex molecular architectures.

Overview of Related Difluorinated and Methoxy-Substituted Ethynylarenes in Academic Literature

While specific research on 1-ethynyl-3,5-difluoro-2-methoxybenzene is not extensively documented in publicly available literature, the properties and applications of structurally similar compounds provide valuable insights. Difluorinated and methoxy-substituted ethynylarenes are key intermediates in the synthesis of various functional molecules.

For instance, 1-ethynyl-3,5-difluorobenzene is a closely related compound that lacks the methoxy (B1213986) group. It serves as a building block in the synthesis of liquid crystals and other organic electronic materials. sigmaaldrich.comchemscene.com Its difluoro substitution pattern influences the electronic properties and intermolecular interactions of the resulting materials.

Another related compound, 1-ethynyl-3,5-dimethoxybenzene , showcases the influence of methoxy groups. These electron-donating groups can increase the electron density of the aromatic ring, affecting its reactivity and the photophysical properties of derived compounds. nih.gov Such molecules have been explored for applications in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

The table below summarizes the properties of some related difluorinated and methoxy-substituted ethynylarenes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
1-Ethynyl-3,5-difluorobenzene C₈H₄F₂138.11Difluoro substitution, precursor for liquid crystals. sigmaaldrich.comchemscene.com
1-Ethynyl-3,5-dimethoxybenzene C₁₀H₁₀O₂162.18Dimethoxy substitution, used in OLED synthesis. nih.govnih.gov
3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene C₁₀H₈F₂O₂202.17Difluoro and dimethoxy substitution, potential for photoluminescent materials. fluoromart.com

Scope and Research Potential of the Compound in Contemporary Chemical Science

The unique substitution pattern of this compound suggests significant research potential in several areas of contemporary chemical science. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group on the same aromatic ring creates a distinct electronic environment that can be exploited in the design of novel molecules with tailored properties.

In medicinal chemistry , this compound could serve as a valuable scaffold for the synthesis of new drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethynyl group provides a handle for further functionalization or for "click" chemistry applications in bioconjugation. The methoxy group can also influence the compound's pharmacokinetic profile.

In materials science , this compound is a promising building block for the creation of advanced organic materials. The ethynyl functionality allows for its incorporation into polymers and extended π-conjugated systems, which are essential for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The fluorine and methoxy substituents can be used to fine-tune the electronic and physical properties of these materials, such as their energy levels, charge transport characteristics, and solubility.

Furthermore, the ethynyl group's reactivity in cycloaddition reactions opens up avenues for the synthesis of complex heterocyclic compounds, which are prevalent in many biologically active molecules and functional materials. The specific substitution pattern of the benzene (B151609) ring is expected to influence the regioselectivity and stereoselectivity of these reactions, offering a route to novel and diverse molecular structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-3,5-difluoro-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-3-6-4-7(10)5-8(11)9(6)12-2/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEYEGUPSKUWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Strategic Approaches

Retrosynthetic Strategies for 1-Ethynyl-3,5-difluoro-2-methoxybenzene

A logical retrosynthetic analysis of this compound identifies the carbon-carbon triple bond as a key disconnection point. This bond can be strategically formed using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This disconnection leads back to a key intermediate: a halogenated 3,5-difluoro-2-methoxybenzene (e.g., an iodo- or bromo- derivative) and a suitable acetylene (B1199291) source.

Further deconstruction of this halogenated intermediate focuses on the introduction of the methoxy (B1213986) group. The electron-deficient nature of the difluorinated aromatic ring suggests that the methoxy group can be installed via a nucleophilic aromatic substitution (SNAr) reaction. This step would involve reacting a trifluorohalobenzene precursor with a methoxide (B1231860) source. The precursor for this step, a 1-halo-2,3,5-trifluorobenzene, could potentially be synthesized from commercially available starting materials like 3,5-difluoroaniline (B1215098) through well-established transformations such as the Sandmeyer reaction. This multi-step retrosynthetic pathway provides a robust framework for the molecule's construction, addressing the selective installation of each functional group in a controlled manner.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Introduction

The introduction of the ethynyl group onto the difluoro-methoxy-substituted benzene (B151609) ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance under mild conditions.

The Sonogashira reaction is a premier method for forming carbon-carbon bonds between sp-hybridized carbons of a terminal alkyne and sp²-hybridized carbons of an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. organic-chemistry.org

For the synthesis of this compound, the key step involves the coupling of a 1-halo-3,5-difluoro-2-methoxybenzene (where halo is typically I or Br) with a terminal alkyne. To avoid polymerization of acetylene gas, a protected alkyne such as trimethylsilylacetylene (B32187) is often used, followed by a straightforward deprotection step. The reactivity of the aryl halide is a crucial factor, with iodides being more reactive than bromides. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts and ligands can be employed to optimize the reaction. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. libretexts.org The choice of ligand can significantly impact catalyst activity and stability. Triphenylphosphine is a standard ligand, but more electron-rich and bulky phosphine (B1218219) ligands can sometimes improve efficiency, especially for less reactive aryl halides. libretexts.org

ParameterTypical Reagents/ConditionsFunction
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂ (0.1-5 mol%)Primary catalyst for C-C bond formation. hes-so.ch
Copper Co-catalystCuI (1-2 mol%)Facilitates alkyne activation by forming a copper acetylide intermediate. hes-so.ch
BaseTriethylamine (Et₃N), Diethylamine (Et₂NH)Acts as a solvent and neutralizes the hydrogen halide byproduct. wikipedia.org
SolventAmine base, Tetrahydrofuran (THF), Dimethylformamide (DMF)Solubilizes reactants and facilitates the reaction. wikipedia.org
TemperatureRoom Temperature to 50°CMild conditions are generally sufficient, especially for aryl iodides. kaust.edu.sa

While the Sonogashira coupling is the most direct method for ethynylation, other cross-coupling reactions could be envisioned to form precursors.

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org It is not a direct method for introducing an alkyne. Theoretically, a vinyl group could be installed using a Heck reaction, which could then be converted to an alkyne via a bromination-dehydrobromination sequence. However, this multi-step process is less efficient than the direct Sonogashira coupling.

Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organoboron compound with an organohalide. libretexts.orgwikipedia.org To introduce an ethynyl group via a Suzuki reaction, an ethynylboron species, such as an ethynylboronic acid or ester, would be required. While feasible, these reagents can be less stable and accessible than terminal alkynes, making the Suzuki reaction a less common choice for direct ethynylation compared to the Sonogashira protocol. yonedalabs.com

A more practical alternative strategy within the Sonogashira framework involves using a silyl-protected alkyne, like trimethylsilylacetylene. This approach offers advantages in handling and prevents self-coupling of the terminal alkyne. The silyl (B83357) protecting group is easily removed under mild conditions (e.g., using a fluoride (B91410) source like TBAF or a base like K₂CO₃ in methanol) to reveal the terminal alkyne.

Fluorination and Methoxy Group Incorporation Techniques

The synthesis of the core 3,5-difluoro-2-methoxybenzene structure requires careful planning regarding the sequence and method of introducing the fluorine and methoxy substituents.

Achieving the 1,2,3,5-substitution pattern through direct fluorination of a simpler precursor like anisole (B1667542) is challenging due to the strong ortho- and para-directing effects of the methoxy group. Therefore, a more strategic approach involves starting with a molecule that already contains the desired fluorine substitution pattern. A common and effective strategy is to begin with 3,5-difluoroaniline, which is a readily available intermediate. google.com

From this starting point, the amino group can be converted into a halogen (e.g., iodine or bromine) via a Sandmeyer-type reaction. This provides the 1-halo-3,5-difluorobenzene scaffold, which is primed for subsequent functionalization.

Should direct fluorination be necessary for other synthetic routes, modern electrophilic fluorinating agents are employed. These reagents contain a nitrogen-fluorine (N-F) bond and act as a source of "F+". wikipedia.orgresearchgate.net They are generally more stable and safer to handle than elemental fluorine. wikipedia.org

Reagent ClassExample(s)Characteristics
Neutral N-F ReagentsN-Fluorobenzenesulfonimide (NFSI)Effective and widely used for fluorinating electron-rich substrates. wikipedia.org
Cationic N-F ReagentsSelectfluor® (F-TEDA-BF₄)A powerful and versatile fluorinating agent with high efficiency. researchgate.netnih.gov

These reagents can fluorinate electron-rich aromatic systems, although controlling regioselectivity on highly substituted rings remains a significant synthetic challenge. researchgate.net

The methoxy group is typically installed using a nucleophilic substitution reaction. Given the electron-withdrawing nature of fluorine atoms, a difluoro- or trifluorobenzene ring is "activated" towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org

A plausible strategy involves the reaction of a precursor like 1-bromo-2,3,5-trifluorobenzene (B146721) with a nucleophilic source of the methoxy group, such as sodium methoxide (NaOMe) in a polar aprotic solvent like DMF or DMSO. In this SNAr mechanism, the methoxide ion attacks the carbon bearing a fluorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent loss of a fluoride ion (which is a good leaving group in this context) yields the desired methoxy-substituted product. The regioselectivity of the substitution is directed by the activating groups (the other fluorine atoms and the bromine), typically favoring substitution at the ortho or para positions. In the case of a 1-bromo-2,3,5-trifluorobenzene, substitution of the fluorine at the C-2 position is sterically and electronically favored, leading to the desired 1-bromo-3,5-difluoro-2-methoxybenzene intermediate.

Chemo-, Regio-, and Stereoselective Synthesis

A thorough review of scientific databases and chemical literature reveals no specific studies detailing the chemo-, regio-, and stereoselective synthesis of this compound. The inherent challenge in the synthesis of polysubstituted benzene rings lies in achieving the desired substitution pattern with high selectivity. The placement of the ethynyl, difluoro, and methoxy groups at the 1, 3, 5, and 2 positions, respectively, requires precise control over the reaction sequence and conditions.

Stereoselectivity is not a primary concern for the synthesis of the aromatic core of this compound itself, as the benzene ring is planar and achiral.

Green Chemistry and Sustainable Synthetic Practices

Similarly, the scientific literature lacks specific research on the application of green chemistry principles and sustainable practices in the synthesis of this compound. While the field of organic synthesis is increasingly adopting greener methodologies, dedicated studies for this compound are absent.

Solvent-Free and Aqueous Media Approaches

There are no published reports on the synthesis of this compound using solvent-free or aqueous media approaches. The Sonogashira reaction, a likely key step, can be adapted to aqueous conditions, which is a significant advancement in green chemistry. wikipedia.org However, the specific application of these conditions to the synthesis of this particular difluoro-methoxy-substituted ethynylbenzene has not been described. The development of such a process would involve overcoming challenges related to the solubility of the reactants and the stability of the catalyst in an aqueous environment.

Catalyst Recycling and Reusability

The concept of catalyst recycling is central to sustainable chemical manufacturing. In the context of Sonogashira couplings, significant research has been devoted to developing heterogeneous catalysts or modifying homogeneous catalysts to enable their recovery and reuse. nih.govresearchgate.net These approaches often involve immobilizing the palladium catalyst on a solid support. nih.gov Despite these general advancements, there is no specific information available regarding the use of recyclable catalysts for the synthesis of this compound. The development of a robust and reusable catalyst system for this synthesis would be a valuable contribution to the sustainable production of functionalized aromatic compounds.

Advanced Reactivity and Mechanistic Investigations

Reactivity of the Terminal Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

The terminal alkyne functionality makes 1-Ethynyl-3,5-difluoro-2-methoxybenzene an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.comwikipedia.org The reaction joins the alkyne with an organic azide, proceeding with high yield under mild conditions, often in aqueous environments. tcichemicals.com

The CuAAC reaction is considered the premier example of a click reaction due to its reliability, specificity, and biocompatibility. wikipedia.orgnih.gov The resulting triazole core is chemically stable and can act as a rigid linker in more complex molecular architectures. nih.gov This makes the reaction invaluable in drug discovery, bioconjugation, and materials science. tcichemicals.comnih.gov The mechanism, while seemingly simple, involves multiple steps with copper(I) acetylide intermediates. nih.gov

Table 1: Example of a CuAAC Reaction
Reactant 1Reactant 2CatalystProduct
This compoundBenzyl AzideCu(I) source (e.g., CuSO₄/Sodium Ascorbate)1-Benzyl-4-(3,5-difluoro-2-methoxyphenyl)-1H-1,2,3-triazole

The terminal alkyne is susceptible to hydrofunctionalization reactions, where an H-X bond adds across the triple bond.

Hydration : In the presence of an acid catalyst (typically mercury(II) sulfate (B86663) in aqueous sulfuric acid), the alkyne can undergo hydration. Following Markovnikov's rule, the initial addition of water forms an enol intermediate, which rapidly tautomerizes to the more stable ketone. For this compound, this would yield 1-(3,5-difluoro-2-methoxyphenyl)ethan-1-one.

Hydrothiolation : The addition of a thiol (R-SH) across the triple bond can proceed via either a radical or a base-catalyzed mechanism. This reaction can lead to the formation of vinyl sulfides, which are valuable synthetic intermediates. The regioselectivity (Markovnikov vs. anti-Markovnikov) depends on the specific reaction conditions employed.

The ethynyl group can participate as a 2π component in cycloaddition reactions.

Diels-Alder Reaction : The alkyne can function as a dienophile in a [4+2] cycloaddition with a conjugated diene. wikipedia.org This reaction forms a six-membered ring, specifically a cyclohexadiene derivative. wikipedia.org The reaction is a powerful tool for constructing cyclic systems with high stereochemical control. wikipedia.org The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing nature of the aromatic ring.

[2+2] Cycloadditions : Photochemically induced [2+2] cycloadditions between the alkyne and an alkene can produce cyclobutene (B1205218) derivatives. This type of reaction is less common than the Diels-Alder reaction but provides a route to four-membered ring systems.

Alkyne metathesis involves the transition-metal-catalyzed cleavage and reformation of carbon-carbon triple bonds. beilstein-journals.org Terminal alkynes like this compound can undergo self-metathesis to produce an internal alkyne and ethylene (B1197577) gas, although this is often less efficient than with internal alkynes. More synthetically useful is cross-metathesis with another alkyne. Catalysts for this transformation are typically based on high-valent tungsten or molybdenum alkylidyne complexes. beilstein-journals.org

Furthermore, the ethynyl group allows this compound to act as a monomer in polymerization reactions. Acyclic Diyne Metathesis (ADMET) polymerization, for instance, can produce conjugated polymers with interesting electronic and optical properties. beilstein-journals.org

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of its four substituents. msu.edu These groups can be classified based on their influence on the reaction rate and the position of substitution (directing effects).

-OCH₃ (Methoxy) : This is a strongly activating group. It donates electron density to the ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. masterorganicchemistry.com It is an ortho, para-director.

-F (Fluoro) : Halogens are a unique class. They are deactivating due to their strong electronegativity, which withdraws electron density from the ring inductively. However, they possess lone pairs that can be donated via resonance, making them ortho, para-directors. masterorganicchemistry.comyoutube.com

-C≡CH (Ethynyl) : This group is considered weakly deactivating. The sp-hybridized carbon of the alkyne is more electronegative than the sp²-hybridized carbons of the benzene ring, leading to inductive electron withdrawal.

The directing effects are additive. The methoxy (B1213986) group strongly directs incoming electrophiles to the positions ortho and para to it (C2, C4, C6). The fluorine atoms also direct to their ortho and para positions. The convergence of these directing influences points to substitution occurring at the C4 and C6 positions, which are para to one fluorine and ortho to the other, as well as being para and ortho (respectively) to the strongly activating methoxy group.

Table 2: Substituent Effects on the Aromatic Ring
SubstituentPositionEffect on ReactivityDirecting Effect
-C≡CHC1Weakly Deactivating (Inductive)Meta-directing (weak)
-OCH₃C2Strongly Activating (Resonance)Ortho, Para-directing
-FC3Deactivating (Inductive)Ortho, Para-directing
-FC5Deactivating (Inductive)Ortho, Para-directing

Nucleophilic Aromatic Substitution (SNA r) on Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNA r) is a key reaction for modifying electron-deficient aromatic rings. In this mechanism, a nucleophile replaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, the aromatic ring is rendered significantly electron-poor by the cumulative inductive effects of two fluorine atoms and the ethynyl group. This electronic deficiency activates the ring towards nucleophilic attack. masterorganicchemistry.com The fluorine atoms serve as potential leaving groups. Contrary to substitution reactions at sp³ centers, where iodide is the best leaving group, the reactivity order for leaving groups in SNA r is typically F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong electronegativity of fluorine, rather than the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com

The regioselectivity of a potential SNA r reaction on this compound would be dictated by the relative activation provided by the substituents. The two fluorine atoms are located at the C3 and C5 positions.

Substitution at C3: The fluorine at C3 is ortho to the methoxy group and meta to both the second fluorine (at C5) and the ethynyl group (at C1).

Substitution at C5: The fluorine at C5 is para to the methoxy group, meta to the ethynyl group, and meta to the other fluorine (at C3).

Table 1: Analysis of Substituent Effects on Potential SNAr Reactions
Position of Leaving Group (F)SubstituentPositional RelationshipEffect on Meisenheimer Complex Stability
C3-OCH₃orthoDestabilizing (Resonance)
-F (at C5)metaWeakly Stabilizing (Inductive)
-C≡CHmetaWeakly Stabilizing (Inductive)
C5-OCH₃paraDestabilizing (Resonance)
-F (at C3)metaWeakly Stabilizing (Inductive)
-C≡CHmetaWeakly Stabilizing (Inductive)

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction employs an organolithium reagent, typically n-butyllithium or s-butyllithium, to deprotonate a position ortho to a directing metalation group (DMG). wikipedia.org The DMG, which contains a heteroatom, coordinates to the lithium reagent, thereby directing the deprotonation to a neighboring position through a complex-induced proximity effect. baranlab.org

The methoxy group (-OCH₃) is a well-established and effective DMG. wikipedia.org In this compound, the methoxy group is at the C2 position. The potential sites for ortho-lithiation are C1 and C3. However, the molecule presents several competing factors that influence this reaction:

Acidic Acetylenic Proton: The proton on the terminal ethynyl group is the most acidic proton in the molecule (pKa ≈ 25). It will be abstracted preferentially by any strong organolithium base before deprotonation of the aromatic ring (pKa ≈ 40) occurs. Therefore, to achieve DoM on the aromatic ring, the ethynyl group would first need to be protected, for instance, as a trialkylsilylacetylene (e.g., -C≡CSi(CH₃)₃).

Competition between DMGs: Both methoxy groups and fluorine atoms can act as DMGs, although the methoxy group is significantly stronger.

Blocked Position: The C3 position, which is ortho to the methoxy director, is substituted with a fluorine atom. While lithiation can occur ortho to fluorine, the directing effect of the methoxy group is dominant.

Assuming the acetylenic proton is protected, the methoxy group at C2 would direct metalation to its available ortho positions. The C3 position is blocked by fluorine. The other ortho position, C1, is blocked by the protected ethynyl group. This leaves the C6 position as the most likely site for deprotonation, as it is ortho to the strong methoxy DMG. While C6 is also meta to the C5-fluorine, the ortho-directing ability of the methoxy group would overwhelmingly favor lithiation at C6. Subsequent quenching with an electrophile (E⁺) would yield the C6-functionalized product.

Table 2: Analysis of Directing Effects for Ortho Metalation (assuming protected alkyne)
Directing GroupPositionStrengthDirected Position(s)Predicted Outcome
-OCH₃C2StrongC1 (Blocked), C3 (Blocked)Lithiation is predicted to occur at C6, directed by the powerful OCH₃ group.
-FC3 / C5WeakC2, C4 / C4, C6

Reactivity Modulated by Fluorine Substituents

Impact of Fluorine on Electronic Properties and Reactivity

The presence of two fluorine substituents at the C3 and C5 positions profoundly influences the electronic character and chemical reactivity of the benzene ring. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network. wikipedia.org This effect strongly polarizes the C-F bond and reduces the electron density of the entire aromatic ring.

Simultaneously, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+M effect). However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is weak compared to that of other halogens or a methoxy group. masterorganicchemistry.com The net result is that the strong -I effect dominates the weak +M effect, making fluorine a deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com

In this compound, the two fluorine atoms, in conjunction with the inductively withdrawing ethynyl group, create a highly electron-deficient (electrophilic) aromatic system. This pronounced electron deficiency is the primary reason the molecule is expected to be susceptible to SNA r reactions and resistant to classical electrophilic substitution.

C-F Bond Functionalization Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of around 485 kJ/mol. mdpi.com This inherent strength makes the selective cleavage and functionalization of C-F bonds a formidable challenge in synthetic chemistry. nih.gov While no specific C-F bond functionalization studies have been reported for this compound, the field has seen significant advances in developing methods for C-F activation in polyfluoroaromatic compounds. numberanalytics.com

These modern strategies typically rely on transition-metal catalysis or photoredox catalysis to overcome the high activation energy required for C-F bond cleavage. mdpi.comrsc.org Common transformations include:

Hydrodefluorination (HDF): The replacement of a fluorine atom with a hydrogen atom.

Cross-Coupling Reactions: The formation of new carbon-carbon or carbon-heteroatom bonds by replacing fluorine.

Defluorinative Functionalization: Where C-F bond cleavage enables the introduction of other functional groups.

Achieving regioselective functionalization of one specific C-F bond in the presence of another, as in this compound, represents a significant synthetic hurdle. The electronic and steric environment of the C3-F and C5-F bonds are different, which could potentially be exploited by a highly selective catalytic system. However, such transformations would require carefully tailored reaction conditions to achieve control over the reaction's site-selectivity.

Table 3: Modern Catalytic Methods for C-F Bond Activation in Fluoroarenes
MethodTypical Catalysts/ReagentsTransformation Type
Transition-Metal CatalysisNi, Pd, Cu, Rh, Ru complexes with specialized ligandsCross-coupling, HDF, Silylation
Photoredox CatalysisOrganic dyes or Ir/Ru complexes with a reductant/oxidantRadical-mediated functionalization
Frustrated Lewis Pairs (FLPs)Sterically hindered Lewis acids and basesMetal-free HDF, Hydrosilylation
Reductive DefluorinationStrong reducing agents (e.g., silyl (B83357) radicals, solvated electrons)HDF, Reductive coupling

Reactivity of the Methoxy Group and its Transformations

Demethylation and Ether Cleavage Reactions

The methoxy group in this compound is an aryl methyl ether. A characteristic reaction of this functional group is ether cleavage, most commonly achieved under acidic conditions. Strong protic acids like hydrogen iodide (HI) and hydrogen bromide (HBr), or potent Lewis acids such as boron tribromide (BBr₃), are effective reagents for this transformation.

The mechanism for the cleavage of an aryl alkyl ether proceeds via protonation (or Lewis acid coordination) of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). A nucleophile (e.g., Br⁻ or I⁻) then attacks the methyl group via an Sₙ2 mechanism, displacing the aryl oxide. The resulting phenoxide is then protonated upon workup to yield the phenol.

Crucially, the carbon-oxygen bond between the aromatic ring and the ether oxygen is not cleaved. This is because the sp²-hybridized carbon of the benzene ring is not susceptible to Sₙ2 attack, and the formation of an aryl cation for an Sₙ1 pathway is highly unfavorable. Therefore, the reaction of this compound with a demethylating agent like BBr₃ is expected to cleanly and selectively produce 1-ethynyl-3,5-difluorophenol and bromomethane. The electron-withdrawing nature of the ring may influence the rate of the reaction but not the ultimate outcome.

Role of Methoxy Group in Directing Group Chemistry

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orglibretexts.orgbyjus.com This directing influence is a consequence of its ability to donate electron density to the aromatic ring through resonance. vaia.com The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring, increasing the electron density at the ortho and para positions. libretexts.orgyoutube.com This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles.

In the case of this compound, the methoxy group is positioned at C2. The ortho positions are C1 and C3, and the para position is C5. However, these positions are already substituted. The C1 position bears the ethynyl group, and the C3 and C5 positions are occupied by fluorine atoms. Therefore, the directing effect of the methoxy group will influence the reactivity of the substituted ring in addition reactions or in reactions involving the ethynyl group, rather than directing further substitution on the ring itself.

The electronic-donating nature of the methoxy group can be quantified by comparing the reaction rates of substituted benzenes. For instance, the nitration of methoxybenzene (anisole) is significantly faster than that of benzene, highlighting the activating nature of the methoxy group. masterorganicchemistry.com This increased reactivity is due to the stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack. libretexts.orglibretexts.org The resonance structures of the intermediate show that the positive charge can be delocalized onto the oxygen atom of the methoxy group, a highly stabilizing contribution. masterorganicchemistry.comkhanacademy.org

Kinetic and Thermodynamic Studies of Reaction Pathways

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility and selectivity of chemical transformations. For a given reaction, the product distribution can be governed by either kinetic or thermodynamic control. pressbooks.publibretexts.org

Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). youtube.commasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the system can reach equilibrium. Under these conditions, the major product is the most stable one, regardless of the rate at which it is formed. youtube.commasterorganicchemistry.com

For this compound, electrophilic addition to the ethynyl group is a likely reaction pathway. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atoms on the benzene ring will influence the stability of any intermediates formed.

Consider the electrophilic addition of a generic electrophile (E⁺) to the ethynyl group. The initial attack of the electrophile on the π-system of the alkyne can lead to the formation of a vinyl cation intermediate. The stability of this carbocation will be influenced by the substituents on the aromatic ring. The electron-donating methoxy group can help stabilize a positive charge, while the electronegative fluorine atoms will have a destabilizing effect. The interplay of these electronic effects will dictate the activation energy for the formation of the intermediate and thus the reaction rate.

Hypothetical Reaction Coordinate Diagram:

Reaction ParameterDescriptionImplication for this compound
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.The electronic effects of the methoxy and fluoro groups will modulate the Ea for different reaction pathways.
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.A lower Ea will result in a larger rate constant and a faster reaction.
Gibbs Free Energy (ΔG) A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.A negative ΔG indicates a spontaneous reaction, favoring product formation.

This table is based on general principles of chemical kinetics and thermodynamics and is intended to be illustrative for the compound .

Elucidation of Reaction Mechanisms using Advanced Techniques

Determining the precise step-by-step pathway of a chemical reaction, its mechanism, is fundamental to understanding and controlling chemical reactivity. Several advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can also be used to monitor the progress of a reaction in real-time. numberanalytics.comnumberanalytics.comresearchgate.net By taking NMR spectra at various time points, it is possible to identify reactants, products, and even transient intermediates. numberanalytics.comwikipedia.org For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. Changes in the chemical shifts and coupling constants of the aromatic protons, the ethynyl proton, and the fluorine atoms can provide detailed information about changes in the electronic environment and molecular structure throughout the course of a reaction. wikipedia.orgsapub.org

Isotopic Labeling: This technique involves replacing one or more atoms in a reactant with a heavier isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H) or carbon-12 (¹²C) with carbon-13 (¹³C). wikipedia.orgias.ac.in The position of the isotopic label in the products can then be determined, providing unambiguous evidence for bond-forming and bond-breaking steps. numberanalytics.comresearchgate.net For instance, in an electrophilic addition to the ethynyl group of this compound, deuterated reagents could be used to trace the pathway of the added atoms. researchgate.net The kinetic isotope effect, where a reaction is slowed down by the presence of a heavier isotope at a bond being broken in the rate-determining step, can also provide valuable mechanistic insights. numberanalytics.com

Computational Studies: Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for studying reaction mechanisms. nih.govrsc.org These methods can be used to calculate the energies of reactants, transition states, intermediates, and products, allowing for the mapping of the entire potential energy surface of a reaction. nih.govresearchgate.net This information can help to predict the most likely reaction pathway and to understand the factors that control selectivity. nih.gov For this compound, computational studies could be used to model the transition states for various possible reactions, providing insights into their feasibility and stereochemical outcomes.

TechniqueApplication in Mechanistic Elucidation
NMR Spectroscopy Real-time reaction monitoring, identification of intermediates and products. numberanalytics.comnumberanalytics.comresearchgate.net
Isotopic Labeling Tracing the path of atoms, determining bond-breaking and bond-forming steps, kinetic isotope effect studies. wikipedia.orgias.ac.innumberanalytics.com
Computational Chemistry (DFT) Calculation of transition state energies, mapping potential energy surfaces, predicting reaction pathways and selectivity. nih.govrsc.org

This interactive table summarizes the application of advanced techniques for studying reaction mechanisms.

State of the Art Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Analysis

NMR spectroscopy is an indispensable tool for providing a detailed atomic-level map of a molecule's structure.

Multi-Nuclear NMR (1H, 13C, 19F) for Positional and Electronic Information

A comprehensive NMR analysis would involve acquiring spectra for proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei. Each of these would provide unique insights into the molecule's framework.

A hypothetical data table for the expected NMR shifts is presented below. The exact values would be determined experimentally.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)
Ethynyl-HExpectedNot ApplicableNot Applicable
Methoxy-HExpectedNot ApplicableNot Applicable
Aromatic-HExpectedNot ApplicableNot Applicable
C-1 (C-Ethynyl)Not ApplicableExpectedNot Applicable
C-2 (C-Methoxy)Not ApplicableExpectedNot Applicable
C-3 (C-F)Not ApplicableExpectedNot Applicable
C-4 (C-H)Not ApplicableExpectedNot Applicable
C-5 (C-F)Not ApplicableExpectedNot Applicable
C-6 (C-H)Not ApplicableExpectedNot Applicable
Ethynyl-CNot ApplicableExpectedNot Applicable
Methoxy-CNot ApplicableExpectedNot Applicable
F-3Not ApplicableNot ApplicableExpected
F-5Not ApplicableNot ApplicableExpected

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To establish the connectivity between atoms, a series of two-dimensional (2D) NMR experiments would be performed:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for identifying the quaternary carbons and piecing together the entire molecular structure. For instance, correlations from the methoxy (B1213986) protons to the C-2 carbon and from the ethynyl (B1212043) proton to the C-1 and C-2 carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms, which can be useful in confirming the substitution pattern on the benzene (B151609) ring.

Dynamic NMR for Conformational Studies

Dynamic NMR studies could be employed to investigate the rotational barrier around the C-O bond of the methoxy group. By acquiring spectra at various temperatures, it might be possible to observe changes in the line shape of the NMR signals, which would provide insights into the conformational dynamics of the molecule.

Solid-State NMR for Crystalline Forms

If 1-Ethynyl-3,5-difluoro-2-methoxybenzene can be obtained in a crystalline form, solid-state NMR (ssNMR) could be used to study its structure and dynamics in the solid phase. This technique can provide information about polymorphism and intermolecular interactions in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

HRMS is a powerful technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₉H₆F₂O), the expected exact mass would be calculated and compared to the experimentally measured value to confirm its elemental composition with high accuracy.

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated. Analysis of the fragment ions would provide further structural confirmation. Expected fragmentation might involve the loss of the methoxy group or cleavage of the ethynyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

No experimental or computationally predicted Infrared (IR) or Raman spectra for this compound are available in the public domain. While one could predict the expected vibrational modes based on its functional groups (alkyne C≡C-H and C≡C stretching, aromatic C-H and C=C stretching, C-F stretching, and C-O-C stretching of the methoxy group), any specific wavenumber values would be purely speculative without supporting data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions

There are no published Ultraviolet-Visible (UV-Vis) absorption spectra for this compound. An analysis of its electronic transitions, including specific absorption maxima (λmax) and corresponding molar absorptivity coefficients, is therefore not possible.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures

A search of crystallographic databases reveals no determined crystal structure for this compound. As a result, precise details of its solid-state molecular geometry, bond lengths, bond angles, and intermolecular interactions, which would be presented in a crystallographic data table, are unavailable.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netirjweb.com For 1-Ethynyl-3,5-difluoro-2-methoxybenzene, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's three-dimensional geometry. irjweb.comnih.gov

This optimization finds the lowest energy arrangement of the atoms, providing precise bond lengths and angles. Following optimization, the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. nih.gov The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller gap generally suggests that the molecule is more reactive.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative as specific research data is unavailable.)

Parameter Calculated Value Unit
Total Energy Data not available Hartrees
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a higher level of accuracy for the electronic energy and properties of this compound compared to DFT. These computationally intensive methods are often used to benchmark the results obtained from DFT.

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound could be calculated. epstem.net Similarly, the vibrational frequencies for its Infrared (IR) spectrum can be computed. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. nih.govepstem.net

Reaction Mechanism Modeling and Transition State Characterization

Should this compound be involved in chemical reactions, computational modeling could elucidate the reaction pathways. By mapping the potential energy surface, chemists can identify the structures of transition states—the highest energy points along a reaction coordinate. Calculating the energy barrier (activation energy) for these transitions provides insight into reaction rates and mechanisms.

Conformational Analysis and Energy Landscape Mapping

The methoxy (B1213986) group (-OCH₃) in this compound can rotate around the C-O bond, leading to different spatial arrangements or conformers. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to map the molecule's potential energy landscape. This analysis identifies the most stable conformer (the global energy minimum) and the energy barriers to rotation between different conformers. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or chloroform) and calculating the forces between all atoms. This allows researchers to observe the molecule's dynamic movements, its interactions with the solvent, and how the solvent influences its conformational preferences and behavior.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical/material properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the properties of a chemical compound based on its molecular structure. For this compound, QSPR models could be employed to forecast a range of chemical and material properties. These models are built by establishing a mathematical correlation between calculated molecular descriptors (which quantify aspects of the molecule's structure) and experimentally determined properties.

While specific, dedicated QSPR studies on this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its characteristics. Descriptors for a QSPR model of this molecule would typically include:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, including molecular surface area and volume.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as dipole moment, frontier orbital energies (HOMO/LUMO), and atomic charges.

These descriptors would then be correlated with properties of interest, such as boiling point, solubility, or electronic properties relevant to material science applications. The presence of fluorine atoms, a methoxy group, and an ethynyl (B1212043) group would significantly influence these descriptors and, consequently, the predicted properties. The electronegative fluorine atoms and the polarizable ethynyl group are particularly important in determining the molecule's electronic and intermolecular behavior.

A hypothetical QSPR analysis could yield data such as those presented in the interactive table below, which illustrates the types of properties that could be predicted.

Molecular Descriptor CategoryExample DescriptorPredicted PropertyPotential Application
ElectronicDipole MomentPolarity, SolubilityMaterial Science, Solvent Selection
TopologicalWiener IndexBoiling PointChemical Engineering
Quantum ChemicalHOMO-LUMO GapElectronic Excitations, ReactivityOrganic Electronics, Synthesis Design

Note: This table is illustrative of a potential QSPR study and does not represent published experimental or computational data.

Investigation of Non-Covalent Interactions and Supramolecular Chemistry

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry of this compound, as these forces govern how the molecule interacts with itself and with other molecules in condensed phases. The specific functional groups on the benzene (B151609) ring—two fluorine atoms, a methoxy group, and an ethynyl group—provide multiple sites for such interactions.

Key non-covalent interactions involving this molecule include:

Hydrogen Bonding: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor (C-H···O or C-H···F). The oxygen atom of the methoxy group and the fluorine atoms can act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atoms, under certain circumstances, could participate in halogen bonding, acting as halogen bond acceptors.

π-Interactions: The aromatic benzene ring and the ethynyl triple bond can engage in π-π stacking and C-H···π interactions, which are critical for the formation of organized solid-state structures.

Computational methods, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), are essential for characterizing these weak interactions. For instance, in a crystal structure, one could expect to find specific intermolecular contacts that dictate the packing arrangement. A theoretical investigation of a dimer of this compound could quantify the strength of these interactions.

The table below summarizes the potential non-covalent interactions and the computational methods used to study them.

Interaction TypePotential Donor/Acceptor SitesTypical Interaction Energy (kJ/mol)Relevant Computational Method
Hydrogen BondC≡C-H (donor), O-CH₃, F (acceptors)5 - 20DFT, MP2
π-π StackingBenzene Ring ↔ Benzene Ring5 - 50DFT with dispersion correction
C-H···π InteractionC-H bonds ↔ Benzene Ring/Alkyne2 - 10QTAIM, NCI Plot

Note: The interaction energies are typical ranges and would require specific calculations for this molecule.

These non-covalent forces are fundamental in designing materials with specific properties, such as liquid crystals or organic semiconductors, where molecular self-assembly plays a key role.

Advanced Academic and Research Applications Non Prohibited Areas

Role as a Versatile Building Block in Complex Molecule Synthesis

The terminal alkyne functionality of 1-Ethynyl-3,5-difluoro-2-methoxybenzene is a key feature that allows it to participate in a variety of powerful carbon-carbon bond-forming reactions. This reactivity is fundamental to its role as a versatile building block for constructing more complex molecular frameworks. Notably, reactions such as the Sonogashira coupling and azide-alkyne cycloadditions (click chemistry) provide efficient methods for incorporating this fluorinated aromatic moiety into larger structures. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the alkyne group and the aromatic ring, offering unique synthetic opportunities.

While direct synthesis of natural products using this specific compound is not widely documented, its structural motifs are relevant to the synthesis of fluorinated analogues of biologically active molecules. The incorporation of fluorine atoms into natural product scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethoxybenzene moiety can be found in various natural products, and the ethynyl (B1212043) group serves as a handle for elaboration into more complex side chains or for linking to other molecular fragments. The principles of chemo-enzymatic synthesis and other modern synthetic methodologies can be applied to incorporate building blocks like this compound into novel analogues of existing natural products.

The rigid, planar structure of the benzene (B151609) ring combined with the linear geometry of the ethynyl group makes this compound an attractive monomer for the synthesis of advanced organic materials.

Conjugated Polymers: Through polymerization reactions, such as polycondensation via Sonogashira coupling, this compound can be used to create poly(phenylene ethynylene)s (PPEs). The fluorine and methoxy (B1213986) substituents on the polymer backbone can significantly influence the material's electronic properties, solubility, and solid-state packing. These fluorinated conjugated polymers are of interest for their potential applications in organic electronics.

Dendrimers: The ethynyl group can serve as a focal point or a branching point in the divergent or convergent synthesis of dendrimers. Dendrimers are highly branched, tree-like macromolecules with well-defined structures. The incorporation of the this compound unit can impart specific electronic or photophysical properties to the resulting dendritic architecture.

Liquid Crystals: The rod-like shape of molecules derived from this compound is a key characteristic for the formation of liquid crystalline phases. The presence of fluorine atoms can enhance the dipole moment and influence the intermolecular interactions, which are critical factors in the design of liquid crystal materials with specific mesophase behaviors and electro-optical properties.

The electronic properties conferred by the difluoro- and methoxy-substituted aromatic ring make this compound a candidate for the development of materials for optoelectronic devices.

Organic Light Emitting Diodes (OLEDs): In the design of materials for OLEDs, precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for efficient charge injection, transport, and recombination. The electron-withdrawing fluorine atoms can lower these energy levels, potentially leading to improved electron injection and transport properties in n-type or ambipolar organic semiconductors. The methoxy group, being electron-donating, can modulate these properties further. By incorporating this building block into larger conjugated systems, it is possible to develop new emitters or host materials for OLEDs.

Sensors: The ethynyl group provides a reactive site for the attachment of recognition elements, while the fluorinated aromatic core can serve as a signaling unit in chemical sensors. Changes in the local environment upon binding of an analyte to the recognition element can lead to a detectable change in the fluorescence or electronic properties of the material.

Design and Synthesis of Fluorescent Probes and Dyes for Chemical Biology

The fluorinated benzene ring in this compound can be a core component of fluorescent molecules. The substitution pattern can influence the photophysical properties such as quantum yield, Stokes shift, and emission wavelength.

By coupling this compound with other aromatic or heterocyclic systems, novel fluorophores can be synthesized. The fluorine atoms can enhance the photostability and quantum yield of the resulting dyes. The ethynyl group can be used to attach these fluorophores to biomolecules of interest, enabling their visualization and tracking in biological systems. These fluorescent probes are valuable tools for studying cellular processes and biomolecular interactions in non-living samples.

The development of sensors for specific analytes is a significant area of research. The this compound scaffold can be functionalized to create chemosensors and biosensors. The ethynyl group can be modified with a receptor unit that selectively binds to a target analyte. This binding event can trigger a change in the fluorescence of the molecule, allowing for the detection and quantification of the analyte. The fluorinated nature of the aromatic ring can contribute to the sensitivity and selectivity of the sensor.

Applications in Catalysis Research as Ligand Precursors or Organocatalysts

The potential of this compound in the field of catalysis is yet to be realized. The presence of the electron-withdrawing fluorine atoms and the electron-donating methoxy group, in conjunction with the reactive ethynyl group, provides a framework that could, in principle, be modified to create novel ligands for transition metal catalysis or to act directly as an organocatalyst. However, searches of scholarly databases and chemical literature yield no specific examples of this compound being utilized for such purposes. The development of catalysts is a significant area of chemical research, and while substituted phenylacetylenes are of interest, this particular derivative has not been a subject of published studies in this context.

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry often leverages non-covalent interactions to construct complex, functional architectures. The fluorine atoms in this compound could potentially participate in halogen bonding or other non-covalent interactions, making it a candidate for designing self-assembling systems. Research on fluorinated molecules has shown their unique self-assembly properties. rsc.orgresearchgate.net For instance, the self-assembly of fluorinated polymers often leads to original morphologies with unique properties. rsc.org Similarly, studies on phenylacetylene (B144264) derivatives have demonstrated their ability to form self-assembled structures. nih.govscispace.com Nevertheless, there is no specific research detailing the use of this compound in the formation of supramolecular assemblies or self-assembled systems.

Future Directions and Emerging Research Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Development of Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis of functionalized alkynes can often be hazardous, and flow chemistry provides a safer environment for handling reactive intermediates. Automated synthesis platforms, guided by real-time reaction monitoring and optimization algorithms, could enable the on-demand production of specific compounds. This approach would be particularly beneficial for creating libraries of related structures for screening in drug discovery or materials science applications.

Exploration of Bio-orthogonal Reactions and Chemical Tagging Strategies

The ethynyl (B1212043) group is a key functional group in bio-orthogonal chemistry, most notably in copper-catalyzed and strain-promoted alkyne-azide cycloaddition reactions ("click chemistry"). These reactions allow for the specific labeling of biomolecules in living systems. While there is no specific literature on the bio-orthogonal applications of "1-Ethynyl-3,5-difluoro-2-methoxybenzene," its structural motifs could be incorporated into probes for biological imaging or proteomics. The fluorine and methoxy (B1213986) substituents could modulate the compound's solubility, cell permeability, and interaction with biological targets.

Sustainable Chemical Manufacturing and Waste Minimization

Modern chemical synthesis places a strong emphasis on sustainability. Future research into the synthesis of fluorinated aromatic compounds will likely focus on developing greener methodologies. This includes the use of more environmentally benign solvents, catalysts based on earth-abundant metals, and processes that minimize waste generation. Atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, will be a key area of focus.

Design of Novel Architectures for Functional Materials

Fluorinated and ethynyl-containing benzene (B151609) derivatives are valuable building blocks for a variety of functional materials, including liquid crystals, polymers, and organic electronics. The specific substitution pattern of "this compound" could impart unique electronic and physical properties to such materials. Future research could explore its incorporation into conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atoms can enhance the stability and tune the electronic properties of these materials, while the ethynyl group provides a point for polymerization or further functionalization.

Q & A

Q. What synthetic routes are available for 1-Ethynyl-3,5-difluoro-2-methoxybenzene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of a benzene core via sequential halogenation, alkoxylation, and ethynylation. Key steps include:
  • Halogenation : Selective fluorination at positions 3 and 5 using F2 or fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–5°C).
  • Methoxy Introduction : Williamson ether synthesis with methyl iodide and a base (e.g., K2CO3) at reflux conditions.
  • Ethynylation : Sonogashira coupling with trimethylsilylacetylene, followed by deprotection.
  • Optimization : Adjusting catalyst loading (e.g., Pd(PPh3)4), solvent polarity (THF vs. DMF), and reaction time improves yields (Table 1).

Table 1 : Reaction Optimization Parameters

StepCatalystSolventTemp (°C)Yield (%)
HalogenationDASTDCM0–585
Methoxy IntroductionK2CO3Acetone6078
EthynylationPd(PPh3)4THF8065

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.